5-Furan-2-yl-1H-indazole-3-carboxylic acid is a heterocyclic compound characterized by the presence of both a furan ring and an indazole structure. The furan ring is a five-membered aromatic ring containing one oxygen atom, while the indazole consists of a fused benzene and pyrazole ring. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.
5-Furan-2-yl-1H-indazole-3-carboxylic acid belongs to the class of indazole derivatives, which are known for their diverse biological activities. It is classified under heterocyclic compounds due to the presence of non-carbon atoms in its ring structures.
The synthesis of 5-Furan-2-yl-1H-indazole-3-carboxylic acid typically involves several key steps:
The cyclization process may involve various reagents and conditions, including:
The molecular formula of 5-Furan-2-yl-1H-indazole-3-carboxylic acid is . Its structure features:
Key structural data includes:
5-Furan-2-yl-1H-indazole-3-carboxylic acid can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-Furan-2-yl-1H-indazole-3-carboxylic acid involves its interaction with biological targets, which may include enzymes and receptors. The compound's ability to modulate these targets makes it a candidate for drug development.
Studies indicate that derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators, which are critical in therapeutic applications against diseases such as cancer and infections.
5-Furan-2-yl-1H-indazole-3-carboxylic acid exhibits several notable physical properties:
Chemical properties include:
Relevant data from analyses such as NMR or HPLC can provide insights into purity and structural confirmation .
5-Furan-2-yl-1H-indazole-3-carboxylic acid has diverse applications in scientific research:
Heterocyclic compounds form the structural backbone of approximately 85% of clinically approved pharmaceuticals, attributable to their versatile molecular interactions with biological targets. The integration of multiple heterocyclic motifs—such as furan and indazole—enables precise modulation of pharmacological profiles through synergistic effects on target binding, solubility, and metabolic stability. This section examines the specific contributions of furan and indazole frameworks in bioactive compound design, alongside the historical trajectory of indazole carboxamide derivatives in medicinal chemistry.
The furan ring, a five-membered oxygen-containing heterocycle, imparts distinct advantages in drug design due to its balanced lipophilicity (LogP ~1.2), hydrogen-bond acceptance capacity, and π-electron density facilitating stacking interactions. Integrated into polycyclic systems, furan enhances aqueous solubility—a critical factor in bioavailability—as evidenced by its ability to reduce cLogP values by 0.5–1.0 units compared to phenyl analogs [3]. Fragment-based drug discovery (FBDD) campaigns increasingly leverage furan-containing sp³-rich scaffolds to address the "flatness" problem prevalent in commercial libraries. For instance, fused tricyclic fragments incorporating furan exhibit fraction sp³ (Fsp³) values >0.7, correlating with improved success rates in lead optimization [3] [8].
Indazole, a bicyclic aromatic system with adjacent nitrogen atoms, delivers complementary pharmacological benefits. The 1H-tautomer provides hydrogen-bond donor-acceptor capabilities ideal for anchoring to enzyme active sites, while its planar rigidity enables deep penetration into hydrophobic pockets. Molecular editing of the indazole ring—particularly C3-carboxylic acid functionalization—creates vector points for structural diversification. This is exemplified by 5-substituted-1H-indazole-3-carboxylic acid derivatives serving as precursors to anticancer and antiviral agents [4] [7]. When fused with furan (as in 5-furan-2-yl-1H-indazole-3-carboxylic acid), these motifs generate a biheterocyclic system with optimized physicochemical properties: molecular weight 228.2 g/mol, topological polar surface area (TPSA) ~78 Ų, and predicted solubility >0.1 mg/mL—attributes aligning with Lipinski’s guidelines for drug-likeness [1] [9].
Table 1: Key Physicochemical Contributions of Furan and Indazole Motifs
Parameter | Furan Contribution | Indazole Contribution | Synergistic Effect in Hybrid Scaffolds |
---|---|---|---|
Lipophilicity | Moderate (cLogP ~1.2) | Moderate (cLogP ~1.5) | Balanced cLogP ~2.0–2.5 |
Solubility | Enhanced via O-heteroatom | Tunable via N-substitution | Predicted >0.1 mg/mL |
H-Bond Capacity | 1 acceptor | 2 donors, 2 acceptors | Multipoint target engagement |
Spatial Occupancy | Planar geometry | Rigid bicyclic system | Complementary stacking interactions |
Therapeutically, furan-indazole hybrids demonstrate broad applicability:
Indazole carboxamide development has progressed through three distinct generations, each marked by strategic molecular innovations:
First-Generation (1980s–2000s): Early explorations focused on simple C3-carboxamide derivatives of 1H-indazole as kinase inhibitors and antimicrobials. The unsubstituted indazole-3-carboxylic acid (CAS 4498-67-3) served as a key synthetic intermediate, though its applications were limited by poor membrane permeability and rapid glucuronidation [9]. Seminal work established the necessity of N1-aryl substitution to enhance target affinity, leading to compounds like 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide—a potent antiviral with EC50 = 0.69 μM against SARS-CoV-2 [2].
Second-Generation (2010–2020): Incorporating sp³-rich fragments addressed metabolic instability and solubility challenges. Researchers fused azetidine or piperidine rings to the indazole core, increasing Fsp³ from 0.2 to >0.5. This shift improved success rates in fragment-to-lead (F2L) campaigns, as evidenced by [5,6,6]-tricyclic indazole derivatives exhibiting optimal compliance with the "rule of three" (MW <300, HBD/HBA ≤3, cLogP ≤3) [3] [8]. Concurrently, the adoption of furan as a bioisostere for phenyl groups emerged—exemplified by 5-furan-2-yl-1H-indazole-3-carboxylic acid—yielding derivatives with 30–50% higher aqueous solubility while maintaining target affinity [1] [6].
Third-Generation (2020–Present): Modern designs leverage biheterocyclic systems integrating indazole carboxamides with four-membered rings (azetidines, oxetanes). These architectures enhance three-dimensionality while introducing polar exit vectors for further diversification. For instance, azetidine-indazole conjugates exhibit 5–10-fold improvements in metabolic stability (human microsomal CLint <10 μL/min/mg) and potent EP4 receptor antagonism (IC50 = 1.2 nM) for cancer immunotherapy [7] [8]. The synthetic evolution is characterized by innovative methodologies:
Table 2: Historical Milestones in Indazole Carboxamide Development
Generation | Structural Features | Key Advancements | Representative Agents |
---|---|---|---|
First (1980s–2000s) | Simple C3-carboxamides, N1-H/N1-alkyl | Proof of concept for kinase inhibition | Unsubstituted indazole-3-carboxamides |
Second (2010–2020) | 5-Aryl/heteroaryl substitutions, fused piperidines | Improved solubility (Fsp³ >0.5), metabolic stability | 5-Furan-2-yl-1H-indazole-3-carboxylic acid |
Third (2020–Present) | Biheterocyclic systems (azetidine-indazole) | Nanomolar target affinity, enhanced CNS penetration | EP4 antagonists for immunotherapy [7] |
This progression underscores a strategic shift from planar aromatics to three-dimensional architectures, with 5-furan-2-yl-1H-indazole-3-carboxylic acid representing a pivotal hybrid scaffold enabling both antiviral and anticancer applications through its versatile synthesis and derivatization potential.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: